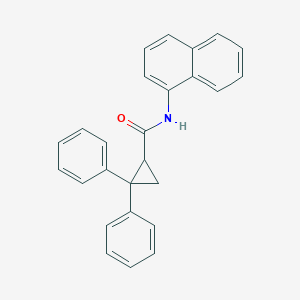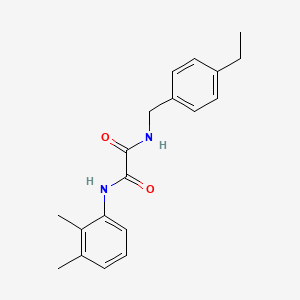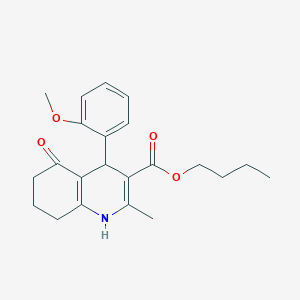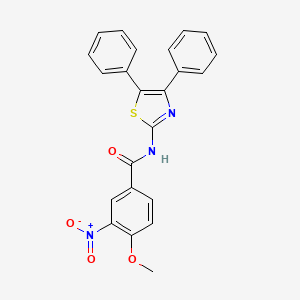
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide, also known as NPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NPDC belongs to the family of cyclopropanes, which are three-membered rings made up of carbon atoms.
Mécanisme D'action
The mechanism of action of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme chitin synthase, which is involved in cell wall synthesis. In insects, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in nerve signal transmission.
Biochemical and Physiological Effects:
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the growth of hyphae and spore germination, leading to the death of fungal cells. In insects, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to cause paralysis and death by disrupting nerve signal transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high purity. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. Its potential toxicity to some organisms also needs to be considered when designing experiments.
Orientations Futures
There are several future directions for research on N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide. One direction is to further study its mechanism of action and identify its target proteins in different organisms. Another direction is to explore its potential applications in other fields such as materials science and environmental science. Additionally, the development of more efficient synthesis methods and derivatives of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide involves the reaction between 1-naphthylamine and 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide as a white crystalline solid. The yield of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide can be improved by using appropriate solvents and optimizing reaction conditions.
Applications De Recherche Scientifique
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied extensively for its potential applications in various fields of science. In medicine, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has potential as an antifungal and antibacterial agent. In agriculture, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied as a potential herbicide and insecticide, as it can inhibit the growth of weeds and pests. In materials science, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO/c28-25(27-24-17-9-11-19-10-7-8-16-22(19)24)23-18-26(23,20-12-3-1-4-13-20)21-14-5-2-6-15-21/h1-17,23H,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUMPXWZKXZKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)
![2-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5088466.png)
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)

![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)

![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)